Physicochemical Properties & Synthetic Utility of 3,5-Dibromo-2-fluorobenzylamine
Physicochemical Properties & Synthetic Utility of 3,5-Dibromo-2-fluorobenzylamine
Technical Guide for Medicinal Chemistry & Drug Development
Executive Summary: Strategic Value in Drug Design
3,5-Dibromo-2-fluorobenzylamine (CAS: 1807033-05-1) represents a high-value "privileged scaffold" intermediate for medicinal chemistry. Its structural architecture combines a primary amine handle for diverse conjugation chemistry with a highly functionalized aromatic core.
The strategic importance of this compound lies in its specific halogenation pattern:
-
Metabolic Blocking: The 2-fluoro substituent sterically and electronically protects the oxidation-prone ortho-position, a common site for Phase I metabolic attack (cytochrome P450).
-
Lipophilic Tuning: The 3,5-dibromo motif significantly increases lipophilicity (
), facilitating membrane permeability while providing bulky hydrophobic vectors to fill enzymatic pockets (e.g., in kinase or GPCR allosteric sites). -
Halogen Bonding: The bromine atoms act as Lewis acids (sigma-hole donors), enabling specific halogen-bonding interactions with backbone carbonyls in target proteins—a potent strategy for increasing potency beyond simple hydrophobic effects.
Molecular Architecture & Physicochemical Profile
Core Specifications
| Property | Value / Description | Source/Derivation |
| CAS Number | 1807033-05-1 | AK Scientific / ChemSrc |
| IUPAC Name | (3,5-dibromo-2-fluorophenyl)methanamine | Nomenclature |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 282.94 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (or viscous oil) | Analogous Halides |
| Boiling Point | ~310°C (Predicted at 760 mmHg) | ACD/Labs Predictor |
| Density | ~2.0 g/cm³ | Predicted |
| Flash Point | >110°C | Estimated |
Electronic & Solubility Profile
The interplay between the basic amine and the electron-withdrawing halogens defines the compound's behavior in solution.
-
Basicity (pKa): The pKa of the conjugate acid is estimated at 7.8 – 8.2 (compared to 9.5 for benzylamine).
-
Mechanism:[1][2][3][4] The strong inductive effect (-I) of the ortho-fluorine and meta-bromines pulls electron density from the aromatic ring, which in turn withdraws density from the benzylic carbon and the nitrogen lone pair, reducing basicity. This is advantageous for oral bioavailability, as a lower pKa facilitates deprotonation at physiological pH (7.4), improving membrane permeation.
-
-
Lipophilicity (LogP): Estimated cLogP ≈ 3.2 .
-
Implication: The compound is highly lipophilic. It requires organic co-solvents (DMSO, Methanol, DCM) for stock solution preparation. In aqueous buffers, it may require cyclodextrin complexation or pH adjustment (< 5.0) to maintain solubility as the ammonium salt.
-
Synthetic Accessibility & Protocols
The synthesis of 3,5-Dibromo-2-fluorobenzylamine typically proceeds via two primary routes, depending on the available precursor: Reductive Amination (from aldehyde) or Nucleophilic Substitution (from benzyl bromide).
Route A: Reductive Amination (Preferred for Purity)
This route avoids the formation of secondary/tertiary amine byproducts common in alkylation reactions.
Precursor: 3,5-Dibromo-2-fluorobenzaldehyde (CAS: 477535-40-3)
Protocol:
-
Imine Formation: Charge a reaction vessel with 3,5-Dibromo-2-fluorobenzaldehyde (1.0 eq) and Methanol (10 vol). Add Ammonium Acetate (10.0 eq) or 7N Ammonia in MeOH. Stir at room temperature for 2–4 hours to form the imine intermediate.
-
Reduction: Cool the mixture to 0°C. Slowly add Sodium Cyanoborohydride (
) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) portion-wise. -
Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via LC-MS (Target mass: 284 [M+H]+).
-
Quench: Quench with saturated
. -
Extraction: Evaporate MeOH. Extract aqueous residue with Ethyl Acetate (3x).[5][6]
-
Purification: Wash organics with brine, dry over
. If necessary, purify via flash chromatography (DCM/MeOH/ gradient).
Route B: Nucleophilic Substitution (Gabriel Synthesis)
Used when the benzyl bromide is the starting material. Direct amination with ammonia often yields over-alkylated products; the Gabriel synthesis ensures primary amine selectivity.
Precursor: 3,5-Dibromo-2-fluorobenzyl bromide (CAS: 497181-28-9)[7]
Protocol:
-
Alkylation: Dissolve Potassium Phthalimide (1.1 eq) in DMF. Add the benzyl bromide (1.0 eq). Heat to 80°C for 4 hours.
-
Precipitation: Pour into water to precipitate the phthalimide intermediate. Filter and dry.[5][8]
-
Hydrazinolysis: Suspend the intermediate in Ethanol. Add Hydrazine Hydrate (2.5 eq). Reflux for 2 hours.
-
Workup: Cool to precipitate phthalhydrazide byproduct. Filter. Acidify filtrate with HCl to form the amine hydrochloride salt.
Visualization of Synthetic Logic
Caption: Dual synthetic pathways ensuring access to the primary amine with high regioselectivity.
Experimental Characterization Workflows
For researchers integrating this building block, validating its physicochemical properties experimentally is crucial for accurate SAR (Structure-Activity Relationship) modeling.
pKa Determination (Potentiometric Titration)
Objective: Determine the precise ionization constant of the amine.
-
Preparation: Dissolve 5 mg of compound in a minimal amount of Methanol (due to low aqueous solubility), then dilute with 0.1 M KCl solution to 20 mL.
-
Titration: Titrate with 0.1 M HCl (to protonate) and then back-titrate with 0.1 M KOH under inert atmosphere (
) to prevent carbonate formation. -
Analysis: Use the Bjerrum plot method to calculate pKa from the inflection point.
-
Note: Expect a shift in pKa if methanol co-solvent exceeds 20%. Apply the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.
-
LogP Measurement (Shake-Flask Method)
Objective: Quantify lipophilicity for ADME prediction.
-
Phases: Prepare Octanol (saturated with water) and Water (saturated with octanol, phosphate buffered to pH 7.4).
-
Equilibration: Dissolve compound in the Octanol phase. Add equal volume of Aqueous phase.
-
Agitation: Shake for 24 hours at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
.
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Amine functionality can absorb
from air to form carbamates over time. -
Spill: Absorb with sand/vermiculite. Neutralize with dilute acetic acid if necessary before disposal.
Applications in Medicinal Chemistry
This building block is frequently employed in the synthesis of:
-
Kinase Inhibitors: The 3,5-dibromo phenyl ring mimics the hydrophobic bulk of ATP adenine or allosteric regulators.
-
GPCR Ligands: Used in fragment-based drug discovery (FBDD) where the amine binds to Asp/Glu residues and the halogens probe hydrophobic sub-pockets.
-
Radiotracers: The bromine positions can be substituted with radioisotopes (e.g.,
for PET) or used as leaving groups for late-stage fluorination.
Physicochemical Impact Diagram
Caption: Structural features and their direct impact on pharmacokinetics and binding dynamics.
References
-
AK Scientific. (2024). Product Specification: 3,5-Dibromo-2-fluorobenzylamine. Retrieved from
-
ChemSrc. (2024). CAS 1807033-05-1 Entry. Retrieved from
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (General reference on F-substitution effects).
- Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. (Mechanistic insight on Br-bonding).
-
BenchChem. (2024). Precursor Data: 3,5-Dibromo-2-fluorobenzaldehyde. Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. BJOC - Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy [beilstein-journals.org]
- 3. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 4. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 76283-09-5|4-Bromo-1-(bromomethyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]
- 8. 2-AMINO-3,5-DIBROMOBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
